N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide
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Description
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H10ClN5O3 and its molecular weight is 355.74. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle progression . The inhibition of CDK2 leads to a significant alteration in cell cycle progression, in addition to the induction of apoptosis within cells . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is responsible for the phosphorylation of key components for cell proliferation . By inhibiting CDK2, the compound disrupts this process, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties . These studies help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The compound exhibits potent dual activity against examined cell lines and CDK2 . It significantly inhibits the growth of the examined cell lines, showing superior cytotoxic activities against MCF-7 and HCT-116 . The compound also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within cells .
Biochemical Analysis
Biochemical Properties
The compound N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide has been found to inhibit CDK2, a cyclin-dependent kinase . CDK2 is responsible for phosphorylation of key components for cell proliferation . The inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Cellular Effects
The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) . This indicates that the compound has a significant impact on cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it inhibits the activity of CDK2, a key enzyme involved in cell proliferation .
Properties
IUPAC Name |
N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN5O3/c17-10-3-1-4-11(7-10)22-14-12(8-19-22)16(24)21(9-18-14)20-15(23)13-5-2-6-25-13/h1-9H,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWCAYVLPNGOFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.